molecular formula C16H33N3O3 B13277454 tert-Butyl 4-(aminomethyl)-4-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate

tert-Butyl 4-(aminomethyl)-4-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate

Cat. No.: B13277454
M. Wt: 315.45 g/mol
InChI Key: PNTIFCOKHVTAQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(aminomethyl)-4-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate: is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(aminomethyl)-4-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group, and finally the addition of the aminomethyl and dimethylamino-hydroxypropyl groups. Common reagents used in these reactions include tert-butyl chloroformate, formaldehyde, and dimethylamine. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(aminomethyl)-4-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(aminomethyl)-4-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate is used as an intermediate in the synthesis of various complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound may be used to study the interactions of piperidine derivatives with biological targets. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicine, this compound may be investigated for its potential therapeutic effects. Piperidine derivatives are known for their activity as central nervous system agents, and this compound may exhibit similar properties.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable building block in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(aminomethyl)-4-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

  • Piperidine-1-carboxylate
  • 4-(Aminomethyl)piperidine
  • 4-[3-(Dimethylamino)-2-hydroxypropyl]piperidine

Uniqueness

What sets tert-Butyl 4-(aminomethyl)-4-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate apart is its unique combination of functional groups. The presence of the tert-butyl group, aminomethyl group, and dimethylamino-hydroxypropyl group provides distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H33N3O3

Molecular Weight

315.45 g/mol

IUPAC Name

tert-butyl 4-(aminomethyl)-4-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H33N3O3/c1-15(2,3)22-14(21)19-8-6-16(12-17,7-9-19)10-13(20)11-18(4)5/h13,20H,6-12,17H2,1-5H3

InChI Key

PNTIFCOKHVTAQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC(CN(C)C)O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.